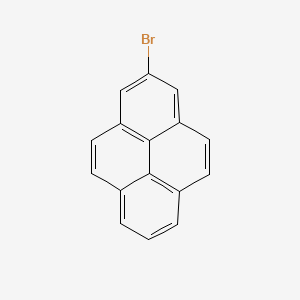

2-Bromopyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVOKXARZCJTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169076 | |

| Record name | Pyrene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1714-27-8 | |

| Record name | Pyrene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 2-Bromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyrene (CAS No. 1714-27-8) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene (B120774). As a key synthetic intermediate, it serves as a crucial building block in the fields of materials science, organic synthesis, and medicinal chemistry.[1][2] Its unique structure, featuring a bromine atom at a nodal position of the pyrene core, imparts specific electronic and reactive properties that are leveraged in the design of advanced functional materials.[2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and applications, intended for professionals in research and development.

Core Properties and Identification

This compound is typically a beige solid at room temperature.[3] Its core identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Pyrene, 2-bromo- | [1][4] |

| CAS Number | 1714-27-8 | [1][4] |

| Molecular Formula | C₁₆H₉Br | [1][4] |

| Molecular Weight | 281.15 g/mol | [1][2] |

| InChIKey | FQVOKXARZCJTIT-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Beige solid | [3] |

| Melting Point | 135.5 °C | [n/a] |

| Boiling Point | 422.5 °C at 760 mmHg | [2][4] |

| Density | 1.578 g/cm³ | [2][4] |

| Flash Point | 209.4 °C | [2][4] |

| Vapor Pressure | 5.91 x 10⁻⁷ mmHg at 25°C | [4][5] |

| Refractive Index | 1.858 | [4] |

| Storage | Sealed in dry, room temperature | [6] |

Note: Some sources report slightly different values for molecular weight and boiling point.

Spectroscopic Data

The spectroscopic properties of pyrene derivatives are of significant interest due to their applications in fluorescence probing and optoelectronics.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data (Solvent: CDCl₃, unless specified) | Reference(s) |

| ¹H NMR (400 MHz) | δ (ppm): 8.16 (s, 2H), 8.12 (d, J = 7.5 Hz, 2H), 8.00–7.94 (m, 2H), 7.83 (d, J = 9.0 Hz, 2H), 7.80–7.72 (m, 1H) | [3] |

| ¹³C NMR | Specific experimental data not readily available in cited literature. | |

| UV-Vis Absorption | Specific absorption maxima (λₘₐₓ) not readily available. However, substitution at the 2-position strongly influences the S₁ ← S₀ transition while having little effect on the S₂ ← S₀ transition, which remains "pyrene-like".[7] | |

| Fluorescence | Specific emission maxima (λₑₘ) not readily available. 2-substituted pyrenes typically exhibit high fluorescence quantum yields and long fluorescence lifetimes, often exceeding 16 ns.[7] |

Synthesis and Purification

This compound can be synthesized via several routes. The choice of method often depends on the desired scale and the availability of starting materials. Below are two common experimental protocols.

Experimental Protocol 1: Bromination of a Borylated Pyrene Precursor

This modern method provides a high yield of this compound from a readily prepared pyrene boronic ester.[3]

-

Reaction Setup : Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (MeOH/THF, 60 mL, 3:1 v/v).

-

Addition of Reagent : To the solution, add an aqueous solution of copper(II) bromide (CuBr₂, 10.00 mmol in 30 mL of water).

-

Reaction Conditions : Stir the resulting mixture overnight at 90 °C under a nitrogen atmosphere.

-

Workup : After cooling, filter the precipitate. Wash the collected solid successively with water, diethyl ether, and hexane (B92381).

-

Purification : Crystallize the crude product from hot hexane to yield this compound as a beige solid (Typical Yield: 86%).[3]

Experimental Protocol 2: Diazotization and Deamination

This method, often used in industrial settings, prepares this compound from an amino-pyrene precursor.

-

Diazonium Salt Formation : Add 1-amino-2-bromopyrene (0.5 mol) to a sulfuric acid solution. Cool the solution to 0-5 °C. While maintaining this temperature, add a sodium nitrite (B80452) aqueous solution dropwise to form the diazonium salt solution.

-

Deamination : Drip the prepared diazonium salt solution into a hypophosphorous acid aqueous solution, also cooled to 0-5 °C. Allow the reaction to proceed for approximately 30 minutes.

-

Workup : Filter the reaction mixture and dry the resulting filter cake to obtain crude this compound.

-

Purification : Refine the crude product by dissolving it in 1.5-2.5 times its weight of ethyl acetate, heating to reflux, and then cooling to approximately 20 °C to induce crystallization. The purified product can achieve purity levels ≥99.5%.

Chemical Reactivity and Applications

The bromine atom on the pyrene core makes this compound a versatile precursor for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling : Reacts with aryl or vinyl boronic acids/esters to form C-C bonds, leading to the synthesis of 2-arylpyrenes, which are investigated as materials for Organic Light-Emitting Diodes (OLEDs).

-

Sonogashira Coupling : Couples with terminal alkynes to produce 2-alkynylpyrenes. These extended π-conjugated systems are explored for applications as molecular wires and in other optoelectronic devices.

-

Buchwald-Hartwig Amination : Forms C-N bonds by reacting with amines, yielding 2-aminopyrene (B154523) derivatives that can be used as fluorescent probes and labels.

The strategic position of the bromine at the 2-position allows for the creation of derivatives with distinct photophysical properties compared to those substituted at other positions (e.g., the 1-position).[7]

Safety and Handling

Comprehensive toxicological data for this compound is not widely available. However, based on supplier safety data, the compound is classified with the GHS pictograms and statements listed below. It is crucial not to confuse the safety profile of this compound (CAS 1714-27-8) with that of 2-Bromopyridine (CAS 109-04-6), which is a significantly more toxic substance.[8]

Table 4: GHS Safety Information for this compound

| Category | Information | Reference(s) |

| GHS Pictogram |

| [6] |

| Signal Word | Warning | [6][9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [6] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. Pyrene, 2-bromo- | C16H9Br | CID 3014034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 1714-27-8 - iChemical [ichemical.com]

- 3. This compound | 1714-27-8 [chemnet.com]

- 4. cheman.chemnet.com [cheman.chemnet.com]

- 5. 1714-27-8|this compound|BLD Pharm [bldpharm.com]

- 6. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. CAS No. 1714-27-8 Specifications | Ambeed [ambeed.com]

- 9. This compound CAS 1714-27-8|Research Chemical [benchchem.com]

Synthesis of 2-Bromopyrene from Pyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromopyrene from pyrene (B120774), a critical intermediate in the development of advanced materials and pharmaceutical compounds. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold in chemical synthesis due to its unique photophysical properties. The functionalization of the pyrene core, particularly through bromination, opens avenues for further chemical modifications, making bromopyrenes valuable building blocks. This compound, specifically, is a key precursor for the synthesis of various 2-substituted pyrene derivatives. This guide explores the primary synthetic routes to obtain this compound, focusing on direct bromination and multi-step synthesis pathways.

Synthetic Methodologies

The synthesis of this compound from pyrene can be broadly categorized into two main approaches: indirect multi-step synthesis and direct bromination. The choice of method often depends on the desired purity, yield, and scalability.

Indirect Synthesis via 4,5,9,10-Tetrahydropyrene (B1329359)

One of the most efficient methods for the regiospecific synthesis of this compound involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene. This intermediate allows for selective bromination at the 2-position, followed by re-aromatization.[1][2]

Reaction Pathway:

Caption: Indirect synthesis of this compound.

This method offers high regioselectivity and good yields. However, it involves multiple steps, and the initial reduction of pyrene can require specialized equipment such as a high-pressure autoclave.[3]

Indirect Synthesis via Diazotization of 1-Amino-2-bromopyrene

Another indirect route involves the diazotization of 1-amino-2-bromopyrene.[4][5] This method is capable of producing high-purity this compound.

Reaction Pathway:

Caption: Synthesis via diazotization.

Direct Bromination of Pyrene

Direct bromination of pyrene can also yield this compound, although regioselectivity can be a challenge, often leading to a mixture of isomers, with 1-bromopyrene (B33193) being a significant co-product.[3][6] Reaction conditions can be tuned to favor the formation of the 2-bromo isomer.

Reaction Pathway:

Caption: Direct bromination of pyrene.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods discussed.

| Method | Brominating Agent | Solvent(s) | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference(s) |

| Indirect (via Tetrahydropyrene) | Br₂ | Dimethylformamide | 6 h | Room Temperature | ~90 (for 2-bromo-4,5,9,10-tetrahydropyrene) | - | [1] |

| Indirect (via Diazotization) | - | Sulfuric acid, Water | - | 0-5 °C | ≥80 | ≥99.5 | [4][5] |

| Direct Bromination | NBS | Chloroform | 24 h | 15-20 °C | 96 | - | [3] |

| Direct Bromination | CuBr₂ | Methanol/Water | 16 h | 90 °C | 83 | - | [3] |

| Direct Bromination | Br₂ | Carbon tetrachloride | 2 h | - | 71 | - | [3][6] |

Experimental Protocols

Protocol for Indirect Synthesis via 4,5,9,10-Tetrahydropyrene

This protocol is adapted from the work of Harvey et al.[1]

Step 1: Synthesis of 2-Bromo-4,5,9,10-tetrahydropyrene

-

Dissolve 4,5,9,10-tetrahydropyrene (1.03 g, 5 mmol) in dimethylformamide (10 ml).

-

Add a solution of bromine (0.80 g, 5 mmol) in dimethylformamide (10 ml) dropwise over 2 hours.

-

Stir the solution at room temperature for 4 hours.

-

Pour the reaction mixture into cold water and stir overnight.

-

Collect the precipitated product by filtration. This affords 2-bromo-4,5,9,10-tetrahydropyrene in approximately 90% yield.

Step 2: Dehydrogenation to this compound

-

Treat the 2-bromo-4,5,9,10-tetrahydropyrene from the previous step with o-chloranil in refluxing benzene (B151609) to induce dehydrogenation and yield this compound.

Protocol for Indirect Synthesis via Diazotization of 1-Amino-2-bromopyrene

This protocol is based on a patented method.[4][5]

Step 1: Synthesis of 1-Amino-2-bromopyrene

-

Dissolve 1-aminopyrene in DMF and cool to 0-5 °C.

-

Add a brominating agent such as N-bromosuccinimide (NBS) and maintain the temperature for 30 minutes.

-

Add water to precipitate the product, which is then filtered and dried.

Step 2: Diazotization and Deamination

-

Add 1-amino-2-bromopyrene to a sulfuric acid solution and stir until completely dissolved.

-

Cool the solution to 0-5 °C.

-

Add a sodium nitrite (B80452) aqueous solution dropwise, maintaining the temperature below 5 °C, to form the diazonium salt solution.

-

Add the diazonium salt solution dropwise to a cooled (0-5 °C) aqueous solution of hypophosphorous acid.

-

Stir the reaction mixture for 30 minutes at 0-5 °C.

-

Filter and dry the resulting precipitate to obtain the crude this compound.

Step 3: Purification

-

Recrystallize the crude product from ethyl acetate (B1210297) to obtain pure this compound (purity >99.5%).

Protocol for Direct Bromination using N-Bromosuccinimide (NBS)

This method is reported to give a high yield of this compound.[3]

-

Dissolve pyrene in chloroform.

-

Add N-Bromosuccinimide (NBS).

-

Stir the reaction mixture at 15–20 °C for 24 hours.

-

Work-up the reaction mixture to isolate the product. This method has been reported to yield 96% of this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The indirect synthesis via 4,5,9,10-tetrahydropyrene offers excellent regioselectivity. The diazotization route starting from 1-aminopyrene provides a pathway to very high purity product. Direct bromination, particularly with NBS, can be a high-yielding, one-step alternative, although control of regioselectivity is crucial. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including desired purity, yield, scalability, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists in the synthesis of this important intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. CN109280011A - The synthetic method of OLED intermediate 2- bromine pyrene - Google Patents [patents.google.com]

- 5. CN109280011B - Synthesis method of OLED intermediate this compound - Google Patents [patents.google.com]

- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromopyrene (CAS number 1714-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyrene (CAS No. 1714-27-8), a key synthetic intermediate in the fields of organic electronics, materials science, and pharmaceutical development. This document details its chemical and physical properties, provides established synthesis and purification protocols, and explores its applications in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Spectroscopic data for characterization, detailed experimental methodologies, and visualizations of synthetic and application workflows are included to support researchers in utilizing this versatile building block.

Chemical and Physical Properties

This compound is a brominated derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon. The bromine substitution at the 2-position, a nodal plane site, imparts unique electronic properties and reactivity compared to isomers brominated at other positions.[1] This makes it a valuable precursor for the synthesis of complex organic molecules and polymers with tailored optoelectronic and biological properties.[1]

| Property | Value | Reference(s) |

| CAS Number | 1714-27-8 | [2] |

| Molecular Formula | C₁₆H₉Br | [2] |

| Molecular Weight | 281.15 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 135.5 °C | [5] |

| Boiling Point | 422.5 °C at 760 mmHg | [2] |

| Density | 1.578 g/cm³ | [2] |

| Flash Point | 209.4 °C | [2] |

| Refractive Index | 1.858 | [2] |

| Vapour Pressure | 5.91E-07 mmHg at 25°C | [2] |

| LogP | 5.35 | [5] |

Synthesis and Purification

The synthesis of this compound can be challenging due to the directing effects of the pyrene core, which favor substitution at other positions.[1] However, several effective methods have been developed.

Synthesis from 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

A common and high-yielding method involves the bromination of a borylated pyrene precursor.[6]

Experimental Protocol:

-

Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a 3:1 (v/v) mixture of methanol (B129727) and tetrahydrofuran (B95107) (60 mL).

-

Add a solution of copper(II) bromide (10.00 mmol) in water (30 mL) to the reaction mixture.

-

Stir the mixture overnight at 90 °C under a nitrogen atmosphere.

-

After cooling, filter the resulting precipitate and wash successively with water, diethyl ether, and hexane (B92381).

-

Crystallize the crude product from hot hexane to yield this compound as a beige solid.

Yield: 86%[6]

Synthesis via Diazotization-Deamination

An alternative route starts from 1-amino-2-bromopyrene, proceeding through a diazotization-deamination reaction. This method is particularly useful for obtaining high-purity this compound suitable for OLED applications.

Experimental Protocol:

-

Crude Synthesis:

-

Add 1-amino-2-bromopyrene to a sulfuric acid solution (1.5-2 g/10mL) and stir until completely dissolved.

-

Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite. Maintain the temperature at 0-5 °C and stir for 30 minutes to form the diazonium salt.

-

In a separate flask, cool an aqueous solution of hypophosphorous acid to 0-5 °C.

-

Slowly add the diazonium salt solution to the hypophosphorous acid solution, maintaining the temperature at 0-5 °C. Stir for 30 minutes.

-

Filter the precipitate and dry to obtain the crude this compound.

-

-

Purification:

-

Add the crude this compound to ethyl acetate (B1210297) (1.5-2.5 times the weight of the crude product).

-

Heat the mixture to reflux, then cool to 20 ± 2 °C to induce crystallization.

-

Filter the crystals and dry to obtain pure this compound.

-

Purity: ≥99.5%

The following diagram illustrates the workflow for the synthesis and purification of this compound via the diazotization-deamination pathway.

References

- 1. This compound CAS 1714-27-8|Research Chemical [benchchem.com]

- 2. This compound | 1714-27-8 [chemnet.com]

- 3. Pyrene, 2-bromo- | C16H9Br | CID 3014034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMOPROPENE(557-93-7) IR Spectrum [chemicalbook.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromopyrene

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromopyrene, a significant derivative of the polycyclic aromatic hydrocarbon, pyrene (B120774). The functionalization of the pyrene core, such as through bromination, yields precursors for a wide array of complex molecules utilized in materials science and organic electronics.[1] This document is intended for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and a visual workflow.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound (C₁₆H₉Br).

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For aromatic compounds like this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.[2]

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[3] The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.16 | Singlet | - | 2H |

| 8.12 | Doublet | 7.5 | 2H |

| 8.00–7.94 | Multiplet | - | 2H |

| 7.83 | Doublet | 9.0 | 2H |

| 7.80–7.72 | Multiplet | - | 1H |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-170 ppm range.[2] The following data was obtained for this compound.[3]

| Chemical Shift (δ) ppm |

| 131.74 |

| 131.45 |

| 130.52 |

| 127.88 |

| 127.39 |

| 126.49 |

| 126.46 |

| 124.95 |

| 124.71 |

Note: Specific assignments for each carbon atom were not provided in the source material.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H bonds and the C-Br bond.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| ~550 | C-Br Stretch | Strong |

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule, which can be used for identification.[4]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For compounds containing bromine, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[5]

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₉Br | [6] |

| Molecular Weight | 281.15 g/mol | [6] |

| Exact Mass | 279.98876 Da | [6] |

| Isotopic Pattern | M⁺ and (M+2)⁺ peaks in an approximate 1:1 ratio | [5] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as CDCl₃, in a 5 mm NMR tube.[1][7] It is crucial to use deuterated solvents to avoid large solvent signals in the ¹H NMR spectrum.[8]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[1]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is run. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1][7]

-

¹³C NMR: A proton-decoupled single-pulse experiment is typically used. Due to the low natural abundance of ¹³C, a larger number of scans is required.[7]

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the NMR spectrum.[7] Phasing and baseline correction are then applied.

-

Sample Preparation: A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[9]

-

Film Deposition: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[9]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[9] A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[10]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off the molecule to form a radical cation (the molecular ion).[10][11]

-

Ion Acceleration and Separation: The resulting ions are accelerated by charged plates and then passed through a magnetic field. The magnetic field deflects the ions based on their mass-to-charge ratio (m/z).[10]

-

Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrene, 2-bromo- | C16H9Br | CID 3014034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

Crystal Structure of 2-Bromopyrene: A Technical Overview and Methodological Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-bromopyrene. Despite its significance as a synthetic intermediate in materials science and organic electronics, a comprehensive search of established crystallographic databases reveals a notable absence of a publicly available, experimentally determined crystal structure for this compound.

This document, therefore, serves a dual purpose. Firstly, it consolidates the available physicochemical and synthetic data for this compound. Secondly, it provides a detailed, generalized experimental workflow for the determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This guide is intended to be a valuable resource for researchers planning to undertake the experimental determination of the crystal structure of this compound or similar pyrene (B120774) derivatives.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical information repositories.

| Property | Value |

| Molecular Formula | C₁₆H₉Br |

| Molecular Weight | 281.15 g/mol [1] |

| CAS Number | 1714-27-8[1] |

| Appearance | Beige solid[2] |

| Solubility | Soluble in hot hexane (B92381), ethyl acetate[2] |

Synthesis and Crystallization Protocols

The synthesis of this compound is a critical first step towards obtaining single crystals suitable for X-ray diffraction. Several synthetic routes have been reported in the literature, with varying yields and purification strategies.

Synthesis of this compound

One effective method for the synthesis of this compound involves the bromination of a pyrene precursor. A general procedure is outlined below:

-

Starting Material : 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene can be used as a starting material.[2]

-

Reaction : The starting material is dissolved in a mixture of methanol (B129727) and tetrahydrofuran. An aqueous solution of copper(II) bromide is then added.[2]

-

Reaction Conditions : The reaction mixture is stirred overnight at 90 °C under a nitrogen atmosphere.[2]

-

Work-up : The resulting product is filtered and washed successively with water, diethyl ether, and hexane.[2]

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Based on reported purification methods, the following crystallization protocol is recommended:

-

Solvent Selection : Hot hexane has been successfully used for the crystallization of this compound.[2] Ethyl acetate (B1210297) is another potential solvent for recrystallization.

-

Procedure :

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

-

If crystals do not form upon cooling, further slow evaporation of the solvent at room temperature may be necessary.

-

Once crystals have formed, they should be carefully isolated by filtration and washed with a small amount of cold solvent.

-

Experimental Workflow for Crystal Structure Determination

The following section outlines the standard experimental workflow for determining the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

Caption: A generalized workflow for the determination of the crystal structure of this compound.

Detailed Methodologies for X-ray Diffraction

-

Crystal Selection and Mounting :

-

A suitable single crystal of this compound, free of visible defects and of an appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope.

-

The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation and crystal degradation during data collection at low temperatures.

-

-

Data Collection :

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in higher quality diffraction data.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

-

Data Processing and Reduction :

-

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Corrections are applied for various experimental factors, such as Lorentz and polarization effects, and absorption.

-

-

Structure Solution and Refinement :

-

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

The initial structural model is then refined using a least-squares algorithm. This process optimizes the atomic coordinates, anisotropic displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction data.

-

-

Validation and CIF Generation :

-

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any unassigned electron density.

-

The final results, including atomic coordinates, unit cell parameters, and other relevant information, are compiled into a Crystallographic Information File (CIF). This standard format allows for the easy dissemination and deposition of the crystal structure data in public databases such as the Cambridge Crystallographic Data Centre (CCDC).

-

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the necessary synthetic and crystallographic methodologies. The provided workflow and protocols offer a solid foundation for researchers aiming to elucidate the three-dimensional arrangement of this important molecule. The future determination and deposition of the crystal structure of this compound will undoubtedly be a valuable contribution to the fields of materials science and chemical crystallography.

References

An In-depth Technical Guide to the Electronic Properties of 2-Bromopyrene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrene (B120774), a polycyclic aromatic hydrocarbon, serves as a foundational block for advanced organic electronic materials due to its inherent blue-light emission, high chemical stability, and excellent charge carrier mobility.[1] The strategic functionalization of the pyrene core is essential for tuning its electronic and photophysical properties.[1] 2-Bromopyrene, a derivative with bromine substituted at a nodal position, presents a unique electronic profile compared to isomers brominated at the more reactive non-K regions (1-, 3-, 6-, and 8-positions).[2][3] This specific substitution pattern significantly influences the molecule's frontier molecular orbitals and subsequent reactivity, making it a valuable intermediate for designing bespoke materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and pharmaceutical compounds.[2][3][4] This guide provides a comprehensive overview of the electronic properties of this compound, detailed experimental protocols for their characterization, and key synthetic and application workflows.

The Unique Electronic Structure of 2-Substituted Pyrenes

The electronic structure of pyrene directs most electrophilic aromatic substitution reactions to the 1-, 3-, 6-, and 8-positions.[2][5] The 2- and 7-positions are part of a nodal plane in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the parent pyrene molecule.[6] Consequently, substitution at the 2-position has a distinct effect on the electronic properties:

-

S1 ← S0 Transition: This transition is strongly influenced by the substituent at the 2-position.[6]

-

S2 ← S0 Transition: This transition is only weakly affected and remains "pyrene-like."[6]

This contrasts with 1-substituted pyrenes, where both the S1 and S2 transitions are strongly impacted.[6] This unique characteristic allows for the fine-tuning of the HOMO-LUMO gap and photophysical properties by judicious selection of substituents at the 2-position.

Quantitative Electronic Properties

While extensive data for unsubstituted this compound is not consolidated, its derivatives have been well-studied. The electronic properties are highly dependent on the nature of the groups attached to the pyrene core via the bromine atom's position. The following table summarizes representative data for 2-substituted pyrene derivatives, illustrating the typical range of values and the methods used for their determination.

| Property | Representative Value | Method | Notes |

| HOMO Level | -5.20 eV to -5.40 eV | Cyclic Voltammetry (CV) | Calculated from the onset oxidation potential relative to the Fc/Fc⁺ redox couple.[7] The exact value is highly sensitive to the substituent. For example, aryl-functionalized 2-tert-butylpyrenes show HOMO levels around -5.36 eV.[5] |

| LUMO Level | -2.30 eV to -3.70 eV | Cyclic Voltammetry (CV) | Calculated from the onset reduction potential. The LUMO is more sensitive than the HOMO to the position of substituents.[7] For aryl-functionalized 2-tert-butylpyrenes, LUMO values are around -2.33 eV.[5] |

| HOMO-LUMO Gap (Electrochemical) | 1.70 eV to 3.10 eV | Cyclic Voltammetry (CV) | The difference between the LUMO and HOMO energy levels. |

| HOMO-LUMO Gap (Optical) | Varies | UV-Vis Spectroscopy | Determined from the onset of the lowest energy absorption band. This value often differs from the electrochemical gap due to exciton (B1674681) binding energy. |

| Fluorescence Quantum Yield (ΦF) | 0.19 to 0.93 | Fluorescence Spectroscopy | 2- and 2,7-substituted pyrene derivatives generally exhibit high fluorescence quantum yields.[6] |

| Fluorescence Lifetime (τF) | > 16 ns (typically 50-80 ns) | Time-Resolved Fluorescence | Significantly long lifetimes are a characteristic of 2-substituted pyrenes.[6] |

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental and computational methods.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a primary technique for probing the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: Dissolve the this compound derivative (typically 0.25 - 1.0 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Utilize a standard three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Measurement:

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential at a set rate (e.g., 100 mV/s).[8]

-

After recording the sample's voltammogram, add a small amount of ferrocene (B1249389) as an internal standard and record the voltammogram again to measure the potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level[7][9]:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

UV-Visible Spectroscopy for Optical Band Gap

This technique measures the absorption of light as a function of wavelength to determine the optical energy gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Convert the absorption spectrum from wavelength (λ) to energy (E) using E (eV) = 1240 / λ (nm).

-

The optical band gap (Eg) is estimated from the onset of the lowest energy absorption band, which corresponds to the S1 ← S0 transition.[6]

-

Computational Chemistry Methods

Theoretical calculations provide deep insight into the electronic structure and are used to predict properties and corroborate experimental results.

Methodology:

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Geometry Optimization: Optimize the ground-state molecular geometry of this compound using Density Functional Theory (DFT). A common functional is B3LYP combined with a basis set like 6-31G(d,p).[10]

-

Frontier Orbital Analysis: From the optimized structure, calculate the energies of the HOMO and LUMO. The energy difference constitutes the theoretical HOMO-LUMO gap.

-

Excited State Calculations: Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum.[10] The CAM-B3LYP functional is often recommended for charge-transfer states common in D-π-A systems.[10] This allows for the prediction of vertical excitation energies and comparison with experimental UV-Vis spectra.

Workflows and Visualizations

The synthesis of this compound and its application in electronic devices follow structured workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS 1714-27-8|Research Chemical [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

Photophysical Characteristics of 2-Bromopyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical characteristics of 2-bromopyrene. While specific experimental data for this compound is scarce in the published literature, this document outlines the expected photophysical behavior based on the known properties of the parent pyrene (B120774) molecule and the influence of halogen substitution. Furthermore, it details the standard experimental protocols required to fully characterize its photophysical properties.

Pyrene and its derivatives are of significant interest in various scientific fields, including materials science and as fluorescent probes in biological systems, due to their unique electronic and emissive properties. The introduction of a bromine atom at the 2-position of the pyrene core is anticipated to modulate these properties significantly. This is primarily due to the "heavy-atom effect," which can enhance the rate of intersystem crossing from the excited singlet state to the triplet state. This often leads to a decrease in fluorescence intensity and an increase in phosphorescence.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1714-27-8 |

| Molecular Formula | C₁₆H₉Br |

| Molecular Weight | 281.15 g/mol |

| Melting Point | 135.5 °C |

| Boiling Point | 422.487 °C at 760 mmHg |

| Density | 1.578 g/cm³ |

Photophysical Properties of Pyrene (for comparison)

To provide context, the photophysical properties of the parent compound, pyrene, are listed below. It is important to note that the introduction of a bromine atom is expected to alter these values for this compound. Specifically, the fluorescence quantum yield is expected to be lower.[1]

| Parameter | Solvent | Value |

| Fluorescence Quantum Yield (Φf) | Cyclohexane | 0.32[2] |

Experimental Protocols

To fully characterize the photophysical properties of this compound, a series of standard spectroscopic experiments should be performed. The following sections detail the methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths at which this compound absorbs light and its molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). From the stock solution, prepare a series of dilutions of varying concentrations in the same solvent.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Measure the absorbance spectra of the different concentrations of the this compound solutions over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.

-

The molar extinction coefficient (ε) can be determined from the slope of the resulting linear plot.

-

Steady-State Fluorescence Spectroscopy

This experiment measures the emission spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Visible spectrum.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Sample Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.

-

Measurement:

-

Measure the UV-Visible absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)

where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) and a sensitive detector.

-

Measurement:

-

Excite the sample with the pulsed light source at a wavelength where it absorbs.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation-emission cycles.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of this compound.

References

Solubility of 2-Bromopyrene in common organic solvents

An in-depth technical guide to the solubility of 2-bromopyrene in common organic solvents.

Introduction

This compound is a brominated derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH). Its extended aromatic system and the presence of a bromine substituent make it a valuable building block in the synthesis of organic electronic materials, fluorescent probes, and other functional organic molecules. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, reaction optimization, and application.

This technical guide provides an overview of the expected solubility of this compound based on general chemical principles and data from similar compounds. As precise quantitative data is not widely available in the published literature, this document also presents a detailed experimental protocol for the accurate determination of its solubility.

Predicted Solubility of this compound

Like its parent compound pyrene, this compound is a planar, hydrophobic molecule.[1] This structure governs its solubility, leading to poor solubility in polar solvents such as water and better solubility in nonpolar organic solvents.[1] The addition of a bromine atom slightly increases the molecule's polarity and molecular weight, which can subtly influence its solubility profile compared to unsubstituted pyrene.

Based on data for its isomer, 1-bromopyrene, and the related compound 1,2-dibromopyrene, a qualitative solubility profile for this compound can be predicted.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | Nonpolar nature and potential for halogen interactions. 1-Bromopyrene is known to be soluble in chloroform.[2] |

| Aromatic | Toluene, Benzene | Soluble | Strong π-π stacking interactions between the pyrene core and the aromatic solvent.[1] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Moderate polarity and ability to engage in van der Waals interactions.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | High polarity of the solvent is not ideal for the nonpolar PAH core. 1-Bromopyrene is slightly soluble in DMSO, often requiring heat.[2] |

| Alcohols | Methanol, Ethanol | Poorly Soluble | The high polarity and hydrogen-bonding nature of alcohols are incompatible with the nonpolar this compound. 1-Bromopyrene is slightly soluble in methanol.[2] |

| Alkanes | Hexane, Cyclohexane | Poorly to Slightly Soluble | While nonpolar, the lack of specific favorable interactions (like π-stacking) may limit solubility compared to aromatic or halogenated solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the large aromatic system leads to very poor water solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard.[3] The following protocol is adapted for the determination of this compound solubility.

Objective

To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

High-purity solid this compound

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (B75204) or crimp seals

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. An excess is critical to ensure that equilibrium with the solid phase is achieved.[3]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.[3]

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure the rates of dissolution and precipitation are equal.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.[3]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectroscopy.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

References

A Comprehensive Technical Guide on the Discovery and First Synthesis of 2-Bromopyrene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and seminal synthesis of 2-Bromopyrene, a key intermediate in the development of advanced materials and pharmaceutical compounds. This document details the original synthetic protocol, along with modern, more efficient methodologies. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction: The Significance of this compound

Pyrene (B120774) and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical and fluorescent properties.[1] this compound, specifically, serves as a crucial building block for the synthesis of complex organic molecules and polymers. Its bromine substitution at the 2-position provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of novel molecular architectures for applications in organic light-emitting diodes (OLEDs), molecular sensors, and energy transfer systems.[2]

The First Reported Synthesis of this compound

The first synthesis of this compound was reported in the scientific literature in 1965 by A. Streitwieser and his collaborators.[3] This pioneering work established a multi-step process that, while foundational, was characterized by a modest overall yield.

The initial synthesis was a multi-step process that began with the reaction of sodium nitrite (B80452), sulfuric acid, and water. This was followed by the addition of urea (B33335) and subsequent treatment with mercury(II) bromide and potassium bromide.[3] The intermediate salt of this compound was then reacted with potassium bromide at an elevated temperature to yield the final product.[3]

Experimental Protocol: First Synthesis of this compound [3]

-

Diazotization: A solution of sodium nitrite, sulfuric acid, and water is prepared.

-

Urea Addition: Urea is added to the reaction mixture.

-

Formation of Intermediate Salt: The mixture is then treated with mercury(II) bromide and potassium bromide. This sequence of reactions, carried out over a total of 4 hours, yields a salt of this compound.

-

Final Product Formation: The isolated intermediate is reacted with potassium bromide at 120 °C for 30 minutes, yielding this compound with an overall efficiency of 32%.

// Nodes A [label="Sodium Nitrite,\nSulfuric Acid, Water", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mercury(II) Bromide,\nPotassium Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="this compound Salt\n(Intermediate)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Potassium Bromide\n(120 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="this compound\n(Final Product)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> D; B -> D; C -> D; D -> E [label="4 hours"]; E -> G; F -> G [label="0.5 hours"]; } Caption: Workflow of the first reported synthesis of this compound.

Modern Synthetic Methodologies

Since its initial discovery, several more efficient and higher-yielding methods for the synthesis of this compound have been developed. These alternative routes often involve different starting materials and reaction conditions, offering advantages in terms of yield, purity, and operational simplicity.

A common and effective method involves the monobromination of 4,5,9,10-tetrahydropyrene (B1329359) followed by aromatization. This approach can achieve yields of up to 93%.[3][4]

Experimental Protocol: Synthesis from 4,5,9,10-Tetrahydropyrene [5]

-

Monobromination: To a solution of 4,5,9,10-tetrahydropyrene (1.03 g, 5 mmol) in dimethylformamide (10 ml), a solution of bromine (0.80 g, 5 mmol) in dimethylformamide (10 ml) is added dropwise over 2 hours.

-

Reaction Quenching: The solution is stirred at room temperature for 4 hours, then poured into cold water and stirred overnight.

-

Isolation of Intermediate: The resulting precipitate, 2-bromo-4,5,9,10-tetrahydropyrene, is collected by filtration and dried.

-

Aromatization: The intermediate is then dehydrogenated to yield this compound.

// Nodes A [label="4,5,9,10-Tetrahydropyrene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Bromine in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Monobromination\n(4 hours)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="2-Bromo-4,5,9,10-\ntetrahydropyrene", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aromatization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="this compound", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; } Caption: Synthesis of this compound from 4,5,9,10-tetrahydropyrene.

A high-yield method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a chloroform (B151607) solvent, achieving a 96% yield.[3]

Experimental Protocol: Synthesis with NBS [3]

-

Reaction Setup: A solution of the starting boroorganic pyrene derivative is prepared in chloroform.

-

NBS Addition: N-Bromosuccinimide (NBS) is added to the solution.

-

Reaction Conditions: The reaction mixture is maintained at a temperature of 15–20 °C for 24 hours.

-

Work-up and Isolation: The product, this compound, is isolated and purified from the reaction mixture.

This method starts with 1-amino-2-bromopyrene and proceeds through a diazotization-deamination sequence to produce this compound with a yield of 80% or higher.[6]

Experimental Protocol: Diazotization-Deamination [6]

-

Diazonium Salt Formation: 1-amino-2-bromopyrene is dissolved in a sulfuric acid solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature at 0-5 °C. The mixture is stirred for 30 minutes to form the diazonium salt.

-

Reduction: Hypophosphorous acid is used to reduce the diazonium salt, resulting in the formation of crude this compound.

-

Purification: The crude product is recrystallized from ethyl acetate (B1210297) to obtain high-purity this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a comparison of the different synthetic methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉Br | [7] |

| Molecular Weight | 281.15 g/mol | [7][8] |

| Melting Point | 135.5 °C | [8] |

| Boiling Point | 422.487 °C at 760 mmHg | [8] |

| Density | 1.578 g/cm³ | [8] |

| CAS Number | 1714-27-8 | [7][8][9] |

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material(s) | Key Reagents | Yield | Reference |

| First Synthesis | Not specified, involves diazotization | NaNO₂, H₂SO₄, Urea, HgBr₂, KBr | 32% | [3] |

| From Tetrahydropyrene | 4,5,9,10-Tetrahydropyrene | Br₂, Aromatizing agent | Up to 93% | [3] |

| NBS Bromination | Boroorganic pyrene derivative | N-Bromosuccinimide (NBS), Chloroform | 96% | [3] |

| Copper(II) Bromide | Boroorganic pyrene derivative | CuBr₂, Methanol/Water | 83% | [3] |

| Diazotization-Deamination | 1-Amino-2-bromopyrene | NaNO₂, H₂SO₄, Hypophosphorous acid | ≥ 80% | [6] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.16 (s, 2H), 8.12 (d, J = 7.5 Hz, 2H), 8.00–7.94 (m, 2H), 7.83 (d, J = 9.0 Hz, 2H), 7.80–7.72 (m, 1H) | [3] |

Conclusion

The synthesis of this compound has evolved significantly since its first report in 1965. Modern methods offer substantial improvements in yield and efficiency, making this important chemical intermediate more accessible for research and development. The detailed protocols and comparative data presented in this whitepaper serve as a valuable resource for scientists working in organic synthesis, materials science, and drug discovery. The strategic selection of a synthetic route will depend on factors such as the availability of starting materials, desired scale, and required purity of the final product.

References

- 1. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 2. This compound CAS 1714-27-8|Research Chemical [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN109280011B - Synthesis method of OLED intermediate this compound - Google Patents [patents.google.com]

- 7. Pyrene, 2-bromo- | C16H9Br | CID 3014034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

A Theoretical and Experimental Guide to the HOMO/LUMO Levels of 2-Bromopyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-Bromopyrene. Understanding these frontier molecular orbitals is critical for predicting the electronic and optical properties of this molecule, which is of significant interest in the development of novel organic electronic materials and as a potential pharmacophore in drug design.

Theoretical Calculations of HOMO/LUMO Levels

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. The choice of functional and basis set is crucial for obtaining accurate results.

Computational Methodology

A common approach for calculating the HOMO and LUMO energy levels of pyrene (B120774) derivatives involves geometry optimization followed by a frequency calculation to ensure a true energy minimum. The B3LYP functional with a 6-311G** basis set has been shown to provide a good correlation between theoretical predictions and experimental findings for the structural and electronic properties of pyrene and its monochlorinated derivatives[1].

Typical Computational Steps:

-

Structure Optimization: The initial geometry of the this compound molecule is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

-

HOMO/LUMO Energy Extraction: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity[1].

Theoretical Data for Pyrene and Chlorinated Analogues

To estimate the HOMO/LUMO levels of this compound, it is instructive to examine the calculated values for pyrene and its chlorinated derivatives, as the substitution of a halogen atom onto the pyrene core will influence the electronic properties. The following table summarizes DFT calculations performed at the B3LYP/6-311G** level of theory[1].

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | -5.76 | -1.92 | 3.84 |

| 1-Chloropyrene | -5.84 | -2.12 | 3.72 |

| 2-Chloropyrene | -5.81 | -2.05 | 3.76 |

| 4-Chloropyrene | -5.83 | -2.09 | 3.74 |

Data sourced from a DFT study on monochlorinated pyrene compounds[1].

Based on this data, it is anticipated that the introduction of a bromine atom at the 2-position of the pyrene ring will similarly lower the HOMO and LUMO energy levels and slightly decrease the energy gap compared to the parent pyrene molecule.

Experimental Determination of HOMO/LUMO Levels

Cyclic Voltammetry (CV) is the primary experimental technique for determining the HOMO and LUMO energy levels of organic molecules. This electrochemical method measures the oxidation and reduction potentials of a compound, which can then be used to calculate the frontier orbital energies.

Experimental Protocol for Cyclic Voltammetry

A detailed protocol for the cyclic voltammetry of a pyrene derivative is outlined below. This protocol is based on standard practices for such measurements[2][3].

Materials and Equipment:

-

Electrochemical Analyzer: Potentiostat/Galvanostat.

-

Three-Electrode Cell:

-

Working Electrode: Glassy Carbon Electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-

-

Solvent: Anhydrous dichloromethane (B109758) or a mixture of toluene (B28343) and dimethylformamide.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

-

Analyte: this compound (typically 0.5-1.0 mmol concentration).

-

Reference Compound: Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) couple for internal calibration.

-

Inert Gas: Argon or Nitrogen for deaeration.

Procedure:

-

Solution Preparation: Prepare a solution of the analyte and the supporting electrolyte in the chosen solvent.

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Record the cyclic voltammogram by scanning the potential. The scan rate is typically set to 50 or 100 mV/s[2][3].

-

Perform an internal calibration by adding ferrocene to the solution and recording its cyclic voltammogram. The half-wave potential of the Fc/Fc⁺ couple is then used as a reference.

-

-

Data Analysis:

Experimental Data for a Pyrene Derivative

The following table presents experimental data for a conjugated pyrene-BODIPY dyad, which provides an example of experimentally determined HOMO and LUMO levels for a complex pyrene derivative[2].

| Compound | E1/2 ox (V vs Ag/AgCl) | E1/2 red (V vs Ag/AgCl) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| Pyrene-BODIPY Dyad | 1.30 | -1.13 | -5.70 | -3.27 | 2.43 |

Data sourced from a study on a novel conjugated pyrene-BODIPY dyad[2].

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the theoretical and experimental determination of HOMO/LUMO levels.

Caption: Theoretical workflow for HOMO/LUMO calculation using DFT.

Caption: Experimental workflow for HOMO/LUMO determination via CV.

Conclusion

This guide has detailed the standard theoretical and experimental procedures for determining the HOMO and LUMO energy levels of this compound. While specific data for this molecule is not prevalent in the literature, a robust estimation can be made by comparing DFT calculations of pyrene and its chlorinated analogues. The experimental protocol for cyclic voltammetry provides a clear path for the empirical determination of these crucial electronic parameters. The presented workflows offer a visual representation of the necessary steps for researchers in the fields of materials science and drug development to characterize this compound and similar aromatic compounds.

References

2-Bromopyrene molecular weight and formula

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromopyrene are provided below, reflecting common synthetic routes.

Method 1: Bromination of 4,5,9,10-Tetrahydropyrene (B1329359)

This method involves the bromination of 4,5,9,10-tetrahydropyrene followed by dehydrogenation.

Step 1: Synthesis of 2-Bromo-4,5,9,10-tetrahydropyrene

-

Dissolve 4,5,9,10-tetrahydropyrene (5 mmol) in 10 mL of dimethylformamide (DMF).

-

Add a solution of bromine (5 mmol) in 10 mL of DMF dropwise over 2 hours at room temperature.

-

Stir the resulting solution for an additional 4 hours at room temperature.

-

Pour the reaction mixture into cold water and stir overnight.

-

Collect the precipitate by filtration and dry it.

-

Purify the crude product by chromatography on a short column of Florisil to yield 2-bromo-4,5,9,10-tetrahydropyrene.

Step 2: Dehydrogenation to this compound

-

Dissolve the 2-bromo-4,5,9,10-tetrahydropyrene (5 mmol) and o-chloranil (12.5 mmol) in 100 mL of dry benzene.

-

Heat the solution at reflux for 24 hours.

-

Cool the solution and pour it onto a column of neutral alumina (B75360) (activity I).

-

Elute the column with petroleum ether to yield this compound.

Method 2: From 2-Pyreneboronic acid pinacol (B44631) ester

This procedure utilizes a copper-catalyzed bromination of a pyreneboronic acid ester.

-

Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (60 mL, 3:1 v/v).

-

Add a solution of copper(II) bromide (10.00 mmol) in 30 mL of water to the mixture.

-

Stir the reaction mixture overnight at 90 °C under a nitrogen atmosphere.

-

Filter the resulting product and wash it successively with water, diethyl ether, and hexane (B92381).

-

The obtained precipitate can be further purified by crystallization from hot hexane to yield this compound.

Method 3: Diazotization of 1-Amino-2-bromopyrene

This synthetic route involves the deamination of an amino-bromopyrene precursor.

Step 1: Diazotization

-

Add 1-amino-2-bromopyrene (0.5 mol) to a sulfuric acid solution (containing 1 mol of sulfuric acid) in a 1000 mL reaction bottle and stir for 30 minutes to dissolve.

-

Cool the solution to 0-5 °C. Solids may separate out at this stage.

-

Dropwise, add an aqueous solution of sodium nitrite (B80452) (containing 0.5 mol of sodium nitrite), ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, the reaction system should become clear. Stir for an additional 30 minutes at 0-5 °C to obtain a diazonium salt solution.

Step 2: Deamination and Purification

-

Cool an aqueous solution of hypophosphorous acid to 0-5 °C.

-

Drip the previously prepared diazonium salt solution into the cold hypophosphorous acid solution.

-

Allow the reaction to proceed at 0-5 °C for 30 minutes.

-

Filter the mixture and dry the obtained filter cake to get the crude this compound product.

-

For purification, add the crude product to ethyl acetate (B1210297) (1.5-2.5 times the weight of the crude product), heat to reflux, and then cool to 20 ± 2 °C to induce crystallization.

-

Filter the solution and dry the crystals to obtain pure this compound.

Reaction Pathways and Workflows